molecular formula C12H28N2 B3050620 N,N,N',N'-tetramethyloctane-1,8-diamine CAS No. 27397-06-4

N,N,N',N'-tetramethyloctane-1,8-diamine

Cat. No. B3050620
CAS RN: 27397-06-4
M. Wt: 200.36 g/mol
InChI Key: LBKFCUZHPGXDSR-UHFFFAOYSA-N
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Description

“N,N,N’,N’-tetramethyloctane-1,8-diamine” is a chemical compound. It is derived from ethylenediamine by replacement of the four amine hydrogens with four methyl groups . It is a colorless liquid, although old samples often appear yellow .

Scientific Research Applications

CO2 Capture

N,N,N',N'-Tetramethyl-1,2-ethanediamine, a related compound to N,N,N',N'-tetramethyloctane-1,8-diamine, has been studied for its application in post-combustion CO2 capture. This compound showed promise as a bicarbonate forming absorbent in CO2 absorption, with its equilibrium CO2 solubility and species concentration profiles established through a thermodynamic model (Xiao et al., 2020).

Fluorescence Studies

N,N,N',N'-Tetramethylpropane-1,3-diamine (TMPD), closely related to this compound, exhibits fluorescence in the gas phase and in solution. The study of this compound's fluorescence properties, including the stability of its cyclic excimer, contributes to the understanding of ring size and solvent effects on fluorescence (Ahmed & Yamamoto, 1995).

Synthesis and Structure of Novel Compounds

The reactivity of this compound analogs in creating novel compounds such as diazasilacycloalkanes has been explored. These compounds were characterized using various spectroscopic techniques, and their crystal structures were determined through X-ray diffraction analysis, contributing to the field of organic and inorganic chemistry (Knopf et al., 2004).

Polymerization Processes

The use of diamines, including those structurally similar to this compound, has been studied in the context of atom transfer radical polymerization (ATRP). These studies contribute to the development of novel polymerization techniques and understanding the role of different ligands and catalysts in these processes (Ibrahim et al., 2004).

Electrochemical Generation of Nitrogen Species

Research on the electrochemical generation of unstable nitrogen species using cyclic and open-chain diamines, including compounds structurally similar to this compound, has been conducted. This research has implications for understanding the mechanisms of N,N-coupling and the formation of cyclic hydrazine derivatives (Fuchigami et al., 1980).

properties

IUPAC Name

N,N,N',N'-tetramethyloctane-1,8-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-13(2)11-9-7-5-6-8-10-12-14(3)4/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFCUZHPGXDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275488
Record name N,N,N',N'-tetramethyloctane-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27397-06-4
Record name N,N,N',N'-tetramethyloctane-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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